molecular formula C19H21NO B1292412 4'-Azetidinomethyl-3,4-dimethylbenzophenone CAS No. 898756-69-9

4'-Azetidinomethyl-3,4-dimethylbenzophenone

Cat. No. B1292412
CAS RN: 898756-69-9
M. Wt: 279.4 g/mol
InChI Key: UIUKFSBAKYEOEZ-UHFFFAOYSA-N
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Description

The compound 4'-Azetidinomethyl-3,4-dimethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, also known as β-lactams, are a class of compounds with a four-membered lactam ring and are known for their biological activities, particularly as antibacterial agents due to their similarity to penicillin .

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest due to their pharmacological properties. Paper describes the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which are potent antiproliferative compounds targeting tubulin. Similarly, paper outlines the preparation of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one through Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3. Paper reports a novel synthesis of 4-(2-oxoethylidene)azetidin-2-ones using a Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones, demonstrating a method to obtain C-3- and C-4-substituted azetidinones.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of azetidinones. Paper mentions the importance of the torsional angle between phenyl rings in azetidinones for antiproliferative activity. Paper provides structural details of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone isomers, while paper discusses the crystal structure of a heterocyclic azo compound, which, although not an azetidinone, shares the common feature of being a small heterocyclic molecule.

Chemical Reactions Analysis

Azetidinones undergo various chemical reactions due to their reactive β-lactam ring. Paper describes the alkylation and acylation reactions of 4-mercapto-3-phenoxyacetamidoazetidin-2-one, leading to S-substituted azetidinones. The reaction with dimethyl acetylenedicarboxylate is also mentioned, resulting in the formation of a C-4-epimer. These reactions highlight the chemical versatility of azetidinones.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones are influenced by their molecular structure. Paper indicates that the trans configuration between the 3-phenoxy and 4-phenyl rings is optimal for antiproliferative activity. Paper discusses the spectroscopic characterization of a pyrazolone derivative, which can be related to the characterization of azetidinones. The presence of intramolecular hydrogen bonds in certain azetidinone isomers, as mentioned in paper , can affect their physical properties and stability.

Scientific Research Applications

Antitumor Applications

A study by Greene et al. (2016) on the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to 4'-Azetidinomethyl-3,4-dimethylbenzophenone, identified potent antiproliferative compounds targeting tubulin. These compounds showed promising activity against breast cancer cells and were shown to disrupt microtubular structure, indicating potential as antitumor agents (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

Keri et al. (2009) synthesized 2-azetidinone derivatives that exhibited significant in vitro anti-bacterial and anti-fungal activities. Some compounds displayed potent cytotoxic activity against Artemia salina, suggesting their potential as antimicrobial agents (Keri et al., 2009).

Novel Organic Materials

Kumar (2019) investigated the tetramorph crystals of 4,4'-dimethylbenzophenone, examining their structural, optical, dielectric, mechanical, and thermal properties. This study, while not directly on 4'-Azetidinomethyl-3,4-dimethylbenzophenone, provides insight into the potential applications of related compounds in the development of novel organic materials with unique properties (Kumar, 2019).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-4-7-18(12-15(14)2)19(21)17-8-5-16(6-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKFSBAKYEOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642807
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898756-69-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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